(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
Beschreibung
Eigenschaften
IUPAC Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-2-5-16(6-3-14)23-8-10-24(11-9-23)21-22-20(27)19(30-21)13-15-4-7-18(26)17(12-15)25(28)29/h2-7,12-13,26H,8-11H2,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVSNBQLJUVWGF-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Benzylidene Formation: The final step involves the condensation of the thiazole-piperazine intermediate with 4-hydroxy-3-nitrobenzaldehyde under basic conditions to form the benzylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group on the benzylidene moiety can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various alkyl or acyl groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the nitro group and the piperazine moiety suggests it could have antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperazine moiety can enhance binding to biological targets, while the thiazole ring can participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities:
*Calculated molecular formula: C₁₇H₁₄N₃O₄S.
Key Observations:
Benzylidene Substitutions: The target compound's 4-hydroxy-3-nitro substitution is unique among analogs. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the nitro group increases electrophilicity. In contrast, the 3-nitro analog lacks the hydroxyl group, likely reducing solubility. The 4-hydroxy analog lacks the nitro group, which may decrease oxidative stability but improve metabolic compatibility.
Piperazine/Thiazole Modifications :
- The p-tolyl group in the target compound provides moderate hydrophobicity, favoring membrane permeability. In contrast, the 4-chlorophenyl substituent in introduces a stronger electron-withdrawing effect, which may influence receptor binding.
- The piperidine ring in lacks the nitrogen atom present in piperazine, reducing basicity and altering pharmacokinetics.
Core Structure Variations :
- The thiazolo-triazol hybrid in introduces a fused triazole ring, likely enhancing rigidity and altering bioactivity compared to the thiazol-4-one core.
Biologische Aktivität
(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, biological assays, and case studies.
Chemical Structure and Synthesis
The compound features a thiazole core substituted with a piperazine moiety and a nitrobenzylidene group. The synthesis typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one under acidic conditions. Characterization is often performed using techniques such as NMR and mass spectrometry to confirm the structure.
Antimicrobial Activity
Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | S. aureus | 15 µg/mL |
| B | E. coli | 20 µg/mL |
| C | Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Properties
Research has demonstrated that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions. For example, (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one was evaluated for its ability to reduce levels of TNF-alpha and IL-6 in vitro.
Case Study: Inhibition of Cytokines
In a controlled study, the compound reduced TNF-alpha production by 40% at a concentration of 10 µM when compared to untreated controls. This indicates its potential as an anti-inflammatory agent.
Anticancer Activity
Emerging evidence suggests that thiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3), showing promising results.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis |
| PC3 | 15 | Cell cycle arrest |
The biological activity of (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is attributed to multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this thiazole have been shown to inhibit enzymes involved in inflammation and cancer proliferation.
- Cellular Uptake : Studies indicate that the compound is efficiently taken up by cells, leading to intracellular effects that promote apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in inflammation and cell survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
